5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0750939
InChI:
InChI=1S/C17H14ClNO4/c1-19-15-7-4-11(18)9-14(15)17(22,16(19)21)10-12(20)5-6-13-3-2-8-23-13/h2-9,22H,10H2,1H3/b6-5+
SMILES:
CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O
Molecular Formula:
C17H14ClNO4
Molecular Weight:
331.7 g/mol
5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC0750939
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO4 |
|---|---|
| Molecular Weight | 331.7 g/mol |
| IUPAC Name | 5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-methylindol-2-one |
| Standard InChI | InChI=1S/C17H14ClNO4/c1-19-15-7-4-11(18)9-14(15)17(22,16(19)21)10-12(20)5-6-13-3-2-8-23-13/h2-9,22H,10H2,1H3/b6-5+ |
| Standard InChI Key | QEWPWCHTXISFRR-AATRIKPKSA-N |
| Isomeric SMILES | CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)/C=C/C3=CC=CO3)O |
| SMILES | CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator